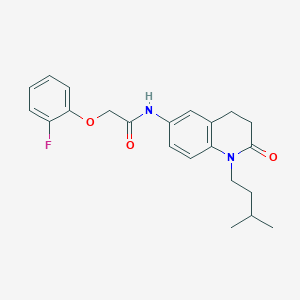
2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C22H25FN2O3 and its molecular weight is 384.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(2-fluorophenoxy)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS Number: 946270-14-0) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The molecular formula of the compound is C22H25FN2O3 with a molecular weight of 384.4 g/mol. The presence of a fluorine atom in its structure is significant as it often enhances biological activity through increased lipophilicity and improved binding affinity to biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may act as an inhibitor of certain enzymes or receptors involved in disease pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship for compounds containing a fluorophenoxy group indicates that the position and number of fluorine atoms can significantly influence potency. For instance, studies have shown that the introduction of a fluoro group on the phenyl ring can enhance selectivity and potency against specific biological targets, such as α-l-fucosidases . This insight is crucial for optimizing the design of similar compounds.
Antitumor Activity
Recent investigations into the antitumor properties of related compounds have revealed promising results. For example, derivatives with similar structural motifs have shown potent inhibitory effects on cancer cell lines. In vitro studies indicated that modifications to the quinoline core can lead to enhanced cytotoxicity against various tumor types .
Antifungal Activity
Compounds structurally related to this compound have also been evaluated for antifungal activity. In particular, quinoxaline derivatives displayed significant antifungal effects in vitro against Candida species . This suggests potential therapeutic applications in treating fungal infections.
Case Studies
- Inhibition Studies : A study on a series of quinoline derivatives demonstrated that compounds with similar structures exhibited IC50 values in the low micromolar range against various enzymes. This highlights the potential for this compound to serve as a lead compound in drug development .
- Therapeutic Applications : Research has indicated that derivatives of this compound may be effective in treating genetic disorders related to enzyme deficiencies. The ability to inhibit specific glycosidases suggests applications in therapies for conditions like fucosidosis .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O3/c1-15(2)11-12-25-19-9-8-17(13-16(19)7-10-22(25)27)24-21(26)14-28-20-6-4-3-5-18(20)23/h3-6,8-9,13,15H,7,10-12,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXOQHKATARFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














